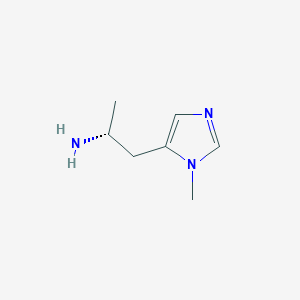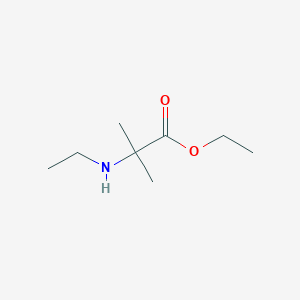
1-Chloro-3-isothiocyanato-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-isothiocyanato-2-methoxybenzene is an organic compound with the molecular formula C8H6ClNOS and a molecular weight of 199.66 g/mol . This compound is characterized by the presence of a chloro group, an isothiocyanato group, and a methoxy group attached to a benzene ring. It is used in various research applications due to its unique chemical properties .
Méthodes De Préparation
1-Chloro-3-isothiocyanato-2-methoxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of o-anisidine with thiophosgene in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction proceeds under mild conditions and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-3-isothiocyanato-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, as well as nucleophiles for substitution and addition reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-3-isothiocyanato-2-methoxybenzene has a variety of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein labeling.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-isothiocyanato-2-methoxybenzene involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
1-Chloro-3-isothiocyanato-2-methoxybenzene can be compared with other similar compounds, such as:
- 1-Chloro-3-isothiocyanato-2-methylbenzene
- 1-Chloro-3-isothiocyanato-2-ethoxybenzene
- 1-Chloro-3-isothiocyanato-2-propoxybenzene
These compounds share similar structural features but differ in the substituents attached to the benzene ring. The presence of different substituents can influence their chemical reactivity and applications .
Propriétés
Formule moléculaire |
C8H6ClNOS |
|---|---|
Poids moléculaire |
199.66 g/mol |
Nom IUPAC |
1-chloro-3-isothiocyanato-2-methoxybenzene |
InChI |
InChI=1S/C8H6ClNOS/c1-11-8-6(9)3-2-4-7(8)10-5-12/h2-4H,1H3 |
Clé InChI |
JEUPXKAOSGTVTR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1Cl)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


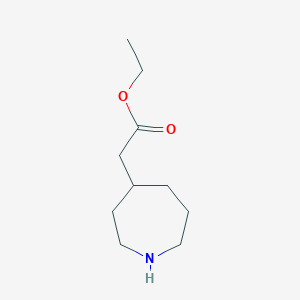
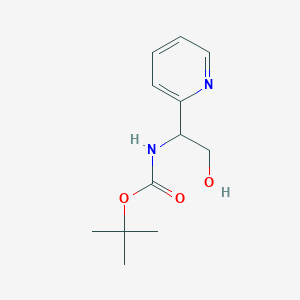
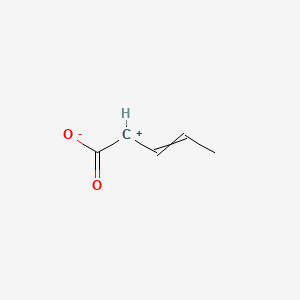
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)



![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
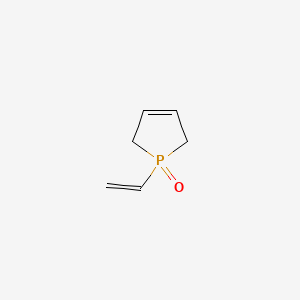
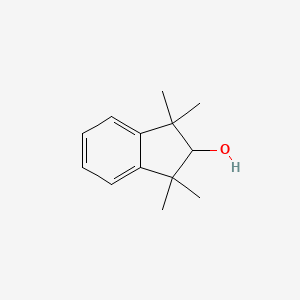

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
